
Homochenodeoxycholic acid
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説明
Homochenodeoxycholic acid is a 7-hydroxy steroid.
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing and characterizing Homochenodeoxycholic acid (HCDCA)?
- Methodological Answer: Synthesis typically involves bile acid conjugation with glycine or taurine under alkaline conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) for purity analysis . For novel derivatives, mass spectrometry (MS) and X-ray crystallography are essential to validate molecular weight and stereochemistry .
Q. How can researchers optimize solubility studies for HCDCA in aqueous and lipid-based systems?
- Methodological Answer: Use a phased approach:
Solvent selection : Test polar (e.g., PBS) and non-polar solvents (e.g., DMSO) to determine partition coefficients.
Surfactant-assisted solubilization : Evaluate micellar systems (e.g., Tween-80) via dynamic light scattering (DLS) .
Thermodynamic profiling : Conduct differential scanning calorimetry (DSC) to assess phase transitions .
Q. What are the best practices for quantifying HCDCA in biological matrices (e.g., serum, bile)?
- Methodological Answer: Employ LC-MS/MS with deuterated internal standards (e.g., d4-HCDCA) to minimize matrix effects. Validate methods per FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) . For tissue samples, homogenize in methanol:water (70:30) and centrifuge at 10,000 × g to remove particulates .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for HCDCA in cholestasis models?
- Methodological Answer:
- In vitro-in vivo correlation (IVIVC) : Compare hepatocyte uptake assays (e.g., HepG2 cells) with rodent bile duct ligation models.
- Pharmacokinetic adjustments : Account for species-specific differences in enterohepatic recirculation and protein binding using allometric scaling .
- Contradiction analysis : Perform sensitivity testing on variables like bile flow rate and transporter expression (e.g., BSEP, NTCP) .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in HCDCA toxicity studies?
- Methodological Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
- Multi-variate ANOVA : Assess interactions between dose, exposure time, and organ-specific toxicity (e.g., liver vs. kidney) .
- Benchmark dose (BMD) modeling : Use EPA-approved software (e.g., PROAST) to derive safe exposure thresholds .
Q. How can researchers resolve conflicting data on HCDCA’s role in modulating FXR (farnesoid X receptor) vs. TGR5 (G-protein-coupled bile acid receptor)?
- Methodological Answer:
- Receptor specificity assays : Perform competitive binding studies with radiolabeled ligands (³H-FXR, ³H-TGR5).
- Transcriptomic profiling : Use RNA-seq to identify downstream targets (e.g., SHP, FGF19) in FXR/TGR5 knockout models .
- Pathway crosstalk analysis : Apply systems biology tools (e.g., STRING, KEGG) to map overlapping signaling networks .
Q. Data Management and Interpretation
Q. What strategies mitigate bias in meta-analyses of HCDCA’s therapeutic potential across heterogeneous studies?
- Methodological Answer:
- PRISMA guidelines : Follow structured reporting for inclusion/exclusion criteria and risk-of-bias assessment (e.g., ROBINS-I) .
- Subgroup stratification : Segment data by study design (RCTs vs. observational), species, and dosing regimen.
- Publication bias correction : Apply trim-and-fill analysis or Egger’s regression to adjust for missing studies .
Q. How should researchers design experiments to differentiate HCDCA’s direct antimicrobial effects from indirect immunomodulatory actions?
- Methodological Answer:
- Co-culture systems : Test HCDCA in bacterial monocultures (e.g., E. coli) vs. macrophage-bacteria co-cultures.
- Cytokine profiling : Quantify IL-6, TNF-α, and IL-10 via multiplex ELISA to isolate immune contributions .
- Gene knockout validation : Use CRISPR-Cas9 to silence host defense peptides (e.g., cathelicidins) in vitro .
Q. Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in HCDCA stability studies under varying pH and temperature conditions?
- Methodological Answer:
- ICH Q1A guidelines : Conduct accelerated stability testing (25°C/60% RH, 40°C/75% RH) with validated HPLC methods.
- Degradation kinetics : Apply Arrhenius equations to predict shelf-life .
- Open-data practices : Share raw chromatograms and stability-indicating method details via repositories like Zenodo .
Q. How can researchers address ethical challenges in human trials investigating HCDCA for rare liver diseases?
- Methodological Answer:
- FINER criteria : Ensure trials are Feasible, Interesting, Novel, Ethical, and Relevant.
- Informed consent : Use plain-language summaries and visual aids to explain risks/benefits to participants with hepatic encephalopathy .
- DSMB oversight : Implement independent data safety monitoring boards for interim efficacy/futility analyses .
特性
CAS番号 |
38636-78-1 |
---|---|
分子式 |
C25H42O4 |
分子量 |
406.6 g/mol |
IUPAC名 |
(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoic acid |
InChI |
InChI=1S/C25H42O4/c1-15(5-4-6-22(28)29)18-7-8-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,4-14H2,1-3H3,(H,28,29)/t15-,16+,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 |
InChIキー |
ZKKGBMOMGYRROF-IFJDUOSNSA-N |
SMILES |
CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
異性体SMILES |
C[C@H](CCCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
正規SMILES |
CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
同義語 |
homoCDCA homochenodeoxycholic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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